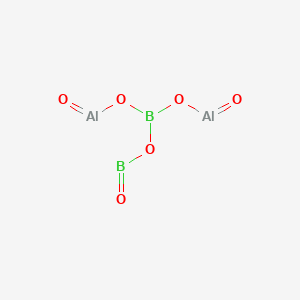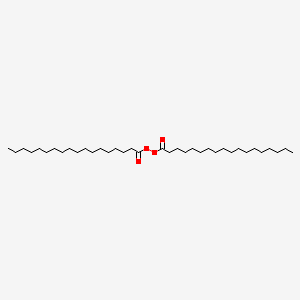
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dicyanovinyl group, a methylphenyl group, and a terephthalate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate typically involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with methyl terephthalate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methylphenyl group can participate in various chemical interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(2,2-dicyanovinyl)amino]-4-methylthiophene-3-carboxylate
- 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate
Uniqueness
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
41284-31-5 |
|---|---|
Formule moléculaire |
C24H23N3O4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
4-O-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H23N3O4/c1-4-27(22-10-9-21(17(2)13-22)14-18(15-25)16-26)11-12-31-24(29)20-7-5-19(6-8-20)23(28)30-3/h5-10,13-14H,4,11-12H2,1-3H3 |
Clé InChI |
YUBMQECDGDMIIE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



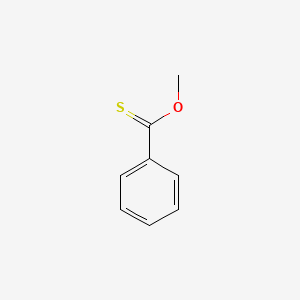
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)

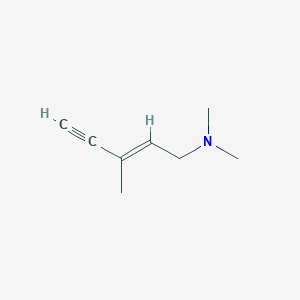
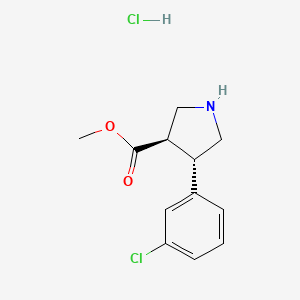
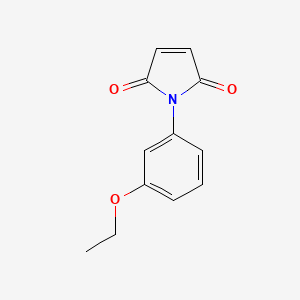
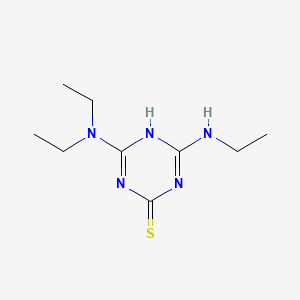
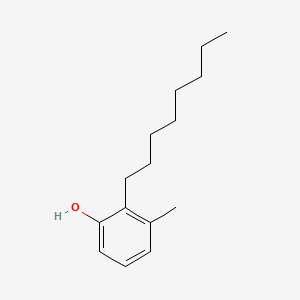

![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

